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molecular formula C16H18O5 B1207346 carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25037-45-0

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No. B1207346
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529791

Procedure details

Into a mixture of 272.4 parts by weight of 4,4'-dihydroxy diphenyl-2,2-propane (bisphenol A), 145 parts by weight of sodium hydroxide, 1045 parts by weight of deionized water, 1330 parts by weight (1.0 liter) of methylene chloride and 5.55 parts by weight p-tertbutylphenol, 150 parts by weight of carbonyl chloride were added over a period of 0.5 hour with stirring and at a temperature of 25° C. This resulted in solution of bisphenol A polycarbonate oligomers in methylene chloride at a concentration of about 23 percent by weight in the organic phase
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
272.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH3:3].[OH-:18].[Na+].C(C1C=C[C:27]([OH:30])=CC=1)(C)(C)C.C(Cl)(Cl)=[O:32]>C(Cl)Cl.O>[CH3:3][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[CH3:1].[C:27]([OH:30])([OH:32])=[O:18] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
272.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring and at a temperature of 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over a period of 0.5 hour
Duration
0.5 h

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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